3-(Aminomethyl)benzoic acid hydrochloride
Overview
Description
3-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2 · HCl. It is a derivative of benzoic acid, where an aminomethyl group is attached to the third position of the benzene ring. This compound is commonly used as a pharmaceutical intermediate and has applications in various scientific research fields .
Mechanism of Action
Target of Action
The primary targets of 3-(Aminomethyl)benzoic acid hydrochloride are proteolytic enzymes such as trypsin, plasmin, and thrombin . These enzymes play a crucial role in various biological processes, including digestion, blood clotting, and tissue remodeling.
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor . This means that it binds to the active sites of these enzymes, preventing them from interacting with their natural substrates and thus inhibiting their activity .
Biochemical Pathways
By inhibiting proteolytic enzymes, this compound affects several biochemical pathways. For instance, the inhibition of trypsin and plasmin can impact protein digestion and fibrinolysis, respectively. Similarly, the inhibition of thrombin can affect the blood clotting process .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of proteolytic enzyme activity. This can lead to changes in the processes controlled by these enzymes, such as protein digestion, blood clotting, and tissue remodeling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s solubility and stability, which in turn can influence its bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzoic acid hydrochloride typically involves the reaction of 3-(Aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-(Aminomethyl)benzoic acid in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-(Aminomethyl)benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 3-(Methylamino)benzoic acid
- 4-(Methylamino)benzoic acid
- 3-Formylbenzoic acid
- Tranexamic acid impurity D
Uniqueness
3-(Aminomethyl)benzoic acid hydrochloride is unique due to its specific structure, which allows it to act as an effective inhibitor of proteolytic enzymes. This property makes it valuable in pharmaceutical applications, particularly in the development of drugs that target enzyme activity. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(aminomethyl)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCOASSOPUHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585031 | |
Record name | 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-03-9 | |
Record name | Benzoic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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